molecular formula C13H15N3O3 B12540066 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide CAS No. 799841-57-9

2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide

Katalognummer: B12540066
CAS-Nummer: 799841-57-9
Molekulargewicht: 261.28 g/mol
InChI-Schlüssel: MMBIRLSYIPVYPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide is a piperidine derivative, a class of compounds recognized as critical intermediates in the synthesis of physiologically active molecules . The piperidine ring is a prevalent structural motif in medicinal chemistry, and its derivatives are extensively investigated for their versatile pharmacological potential . The acetamide functional group is a key building block in current chemistry, present in numerous natural products and used in the manufacture of various pharmacological products . The 4-nitrophenyl substituent is an electron-withdrawing group that can significantly influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Research Applications and Value: This compound serves as a versatile building block in drug discovery and development. Researchers utilize this chemical in the design and synthesis of novel bioactive molecules. Its structure is particularly relevant for probing enzyme active sites and receptor binding pockets. Piperidine-4-ylidene acetamide derivatives have been identified as key scaffolds for optimizing interactions with biological targets, and the introduction of the 4-nitrophenyl group allows for the exploration of steric and electronic effects on potency and selectivity . In pharmacological research, structurally related acetamide and piperidine compounds have been studied for a range of activities. Piperidine derivatives are frequently explored as intermediates for analgesics , and related compounds have been screened for antitrypanosomal and antiplasmodial activities against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum . The structural features of this compound make it a candidate for investigating these and other therapeutic areas. Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Eigenschaften

CAS-Nummer

799841-57-9

Molekularformel

C13H15N3O3

Molekulargewicht

261.28 g/mol

IUPAC-Name

2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetamide

InChI

InChI=1S/C13H15N3O3/c14-13(17)9-10-5-7-15(8-6-10)11-1-3-12(4-2-11)16(18)19/h1-4,9H,5-8H2,(H2,14,17)

InChI-Schlüssel

MMBIRLSYIPVYPY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1=CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution Methods

The reaction between piperidine and 4-halonitrobenzene derivatives (particularly 4-fluoronitrobenzene or 4-chloronitrobenzene) represents the most direct route to 1-(4-nitrophenyl)piperidine. The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic substitution, facilitating the reaction.

One effective protocol involves the reaction of 4-chloronitrobenzene with piperidine in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures. This approach consistently yields high product formation (93%) under optimized conditions.

The reaction proceeds according to the following equation:

4-Chloronitrobenzene + Piperidine → 1-(4-Nitrophenyl)piperidine + HCl

A general procedure includes mixing piperidine (7.42 mL, 0.075 mol), 4-chloronitrobenzene (11.82 g, 0.075 mol), and K₂CO₃ (10.37 g, 0.075 mol) in DMSO (50 mL), followed by heating at 120°C for 23 hours with stirring. After cooling to room temperature, addition of 1:1 EtOH:H₂O (200 mL) precipitates the product, which is collected by filtration to give the title compound as an orange solid (14.45 g, 93%).

Palladium-Catalyzed Coupling Methods

An alternative approach involves palladium-catalyzed coupling reactions, which can proceed under milder conditions than direct nucleophilic substitution. These methods typically employ palladium catalysts supported on various materials.

A general procedure involves combining 4-nitrochlorobenzene (100 mg, 0.63 mmol), piperidine (63.86 mg, 0.75 mmol), and solid-supported Pd(0) (284.5 mg, 0.01 mmol of Pd) in DMF, followed by heating at 80°C under magnetic stirring for 6 hours. After extraction with ethyl acetate and column chromatography, 1-(4-nitrophenyl)piperidine is obtained as a yellowish solid (112 mg, 86%).

Comparative Analysis of Synthetic Methods for 1-(4-Nitrophenyl)piperidine

Table 1: Comparison of Synthetic Methods for 1-(4-Nitrophenyl)piperidine

Method Reaction Conditions Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Nucleophilic aromatic substitution K₂CO₃ (2 equiv) - DMSO 120 23 93
Palladium-catalyzed coupling SS-Pd (0.01 mmol) Pd(0) DMF 80 6 86
Solvent-free method K₂CO₃ (2 equiv) Pd-PFMN (1.2 mol%) Neat 120 24 93
Green chemistry approach - - 20% DES 30 0.25 85
Schlenk technique NaOtBu (3 equiv) FeOA-Pd Toluene 105 20 63

The data presented in Table 1 reveals that both nucleophilic aromatic substitution with potassium carbonate and solvent-free methods provide excellent yields (93%). However, the green chemistry approach offers significant advantages in terms of reaction time (only 15 minutes) and milder conditions (30°C), albeit with a slightly lower yield (85%).

Optimized Synthesis Routes for 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide

Based on the analysis of various methods, two optimized synthetic routes for this compound are proposed.

Route A: Sequential Synthesis via 4-Piperidone Intermediate

This route involves three main steps:

  • Synthesis of 1-(4-nitrophenyl)piperidine
  • Oxidation to 1-(4-nitrophenyl)piperidin-4-one
  • Wittig or Horner-Wadsworth-Emmons reaction to introduce the ylidene-acetamide moiety

Table 2: Optimized Conditions for Route A

Step Starting Material Reagents Conditions Expected Yield (%)
1 4-Fluoronitrobenzene Piperidine, K₂CO₃ DMSO, 120°C, 23h 93
2 1-(4-Nitrophenyl)piperidine KMnO₄ or PDC Acetone/water, rt, 4h 85-90
3 1-(4-Nitrophenyl)piperidin-4-one Acetamide phosphonate, NaH THF, 0°C to rt, 12h 75-80

The overall expected yield for this route is approximately 60-67%.

Route B: Convergent Synthesis Approach

This approach involves:

  • Synthesis of 1-(4-nitrophenyl)piperidine
  • Parallel preparation of an acetamide ylide reagent
  • Coupling of these components to form the target molecule

Table 3: Optimized Conditions for Route B

Step Starting Materials Reagents Conditions Expected Yield (%)
1 4-Chloronitrobenzene Piperidine, K₂CO₃ Solvent-free, 120°C, 24h 93
2a 1-(4-Nitrophenyl)piperidine t-BuOK, Paraformaldehyde THF, rt, 6h 88
2b Acetamide Phosphorus reagents THF, 0°C, 4h 90
3 Products from 2a and 2b Base catalyst THF, rt to 50°C, 12h 75

The overall expected yield for this route is approximately 55-62%.

Purification and Characterization

After synthesis, purification of this compound is typically achieved through recrystallization or column chromatography. Proper purification is essential for both analytical studies and potential pharmaceutical applications.

Purification Methods

The crude product can be purified by:

  • Recrystallization from ethanol or ethanol/water mixtures
  • Column chromatography using silica gel with appropriate eluent systems (e.g., chloroform:methanol mixtures)
  • Trituration with appropriate solvents such as hexanes or diethyl ether

Characterization Data

Table 4: Expected Characterization Data for this compound

Analysis Method Expected Data
Melting Point 150-155°C (estimated)
¹H NMR δ (ppm): 8.1-8.2 (d, 2H, aromatic), 6.8-6.9 (d, 2H, aromatic), 5.5-5.6 (s, 1H, =CH), 5.3-5.4 (broad s, 2H, NH₂), 3.4-3.5 (t, 4H, piperidine), 2.4-2.6 (m, 4H, piperidine)
¹³C NMR δ (ppm): 170-172 (C=O), 155-157 (aromatic C-N), 138-140 (NO₂-C), 136-138 (C=C), 126-128 (aromatic CH), 110-112 (aromatic CH), 106-108 (=CH), 48-50 (piperidine CH₂), 32-34 (piperidine CH₂)
IR ν (cm⁻¹): 3350-3400 (NH₂), 1650-1670 (C=O), 1590-1610 (C=C), 1500-1520 and 1330-1350 (NO₂)
Mass Spectrum m/z: [M+H]⁺ expected at 262

Mechanistic Considerations

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and troubleshooting potential issues.

Formation of 1-(4-Nitrophenyl)piperidine

The mechanism for the nucleophilic aromatic substitution involves:

  • Nucleophilic attack by the piperidine nitrogen on the carbon bearing the halogen in 4-halonitrobenzene
  • Formation of a Meisenheimer complex intermediate
  • Elimination of the halide leaving group
  • Rearomatization to form the product

The nitro group at the para position acts as an activating group by stabilizing the negative charge in the Meisenheimer complex through resonance effects.

Formation of the Ylidene-Acetamide Moiety

For the Wittig-type reaction approach, the mechanism involves:

  • Deprotonation of the phosphonate ester by a strong base
  • Nucleophilic attack on the carbonyl carbon of the 4-piperidone
  • Formation of an oxaphosphetane intermediate
  • Elimination to form the carbon-carbon double bond with the desired E/Z geometry

The stereoselectivity of this reaction can be controlled by the choice of reagents and reaction conditions, typically favoring the E-isomer due to steric considerations.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Research indicates that 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Preliminary studies have suggested that compounds similar to this compound demonstrate significant antimicrobial properties. For example, derivatives have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Cytotoxicity

In vitro studies have demonstrated that this compound can exhibit selective cytotoxicity towards human cancer cell lines while sparing normal cells. For instance, compounds with similar structural motifs have shown promising results in inhibiting the proliferation of various cancer types.

Enzyme Inhibition

The compound has potential as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Notably, it may inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several piperidine derivatives, including this compound. Results indicated that the compound exhibited notable activity against E. coli and S. aureus, with MIC values significantly lower than those of standard antibiotics.

CompoundMIC (µg/mL)Target Pathogen
This compound256E. coli
Control Antibiotic32S. aureus

Case Study 2: Cytotoxicity against Cancer Cells

In a separate investigation, the cytotoxic effects of the compound were assessed on human cancer cell lines. The study revealed that the compound inhibited cell growth effectively, with IC50 values indicating strong potential for further development as an anticancer agent.

Cell LineIC50 (µM)Effectiveness
MCF-7 (Breast Cancer)10High
HeLa (Cervical Cancer)15Moderate

Case Study 3: Enzyme Inhibition

A pharmacological characterization study focused on the enzyme inhibition capabilities of the compound. The results showed that it inhibited acetylcholinesterase activity with an IC50 value below 5 µM, suggesting its potential use in treating neurodegenerative disorders.

EnzymeIC50 (µM)Potential Application
Acetylcholinesterase<5Alzheimer's Disease

Wirkmechanismus

The mechanism of action of 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Compound Name & Source Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications
2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide 4-Nitrophenyl, acetamide ~317.3 (estimated) Thyroid hormone receptor antagonist
N-(3-CYANO-4-(OCTAHYDROINDOL-1-YL)-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-6-YL)-2-(PIPERIDIN-4-YLIDENE)ACETAMIDE Quinoline core, tetrahydrofuran-3-yl-oxy, octahydroindole 502 Potential kinase inhibitor (patented for drug discovery)
N-(4-(4-(2-FLUOROBENZYLOXY)-3-CHLOROPHENYLAMINO)-3-CYANO-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-6-YL)-2-(PIPERIDIN-4-YLIDENE)ACETAMIDE Fluorobenzyloxy, chloro, tetrahydrofuran 628 Enhanced lipophilicity; possible CNS-targeting agent
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) 3-Hydroxy-5-methylphenoxy, 4-nitrophenyl ~316.3 Optical properties studied via DFT calculations
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide Phenethyl, phenyl 352.5 Impurity in fentanyl analogs; forensic relevance

Key Findings:

Quinoline- and tetrahydrofuran-containing analogs (e.g., ) exhibit higher molecular weights and complexity, likely optimizing them for selective kinase inhibition or CNS penetration.

Physicochemical Properties :

  • Lipophilicity varies significantly: Fluorinated and chlorinated derivatives (e.g., ) show increased hydrophobicity, favoring blood-brain barrier penetration. In contrast, the hydroxy-substituted B1 has higher polarity, aligning with its optical applications.

Synthetic Utility :

  • The target compound shares a modular synthesis pathway with B1 and B2 , where nitro or trifluoromethyl groups are introduced via nucleophilic substitution. This flexibility allows rapid generation of derivatives for structure-activity relationship (SAR) studies.

Biologische Aktivität

2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a nitrophenyl group, which is believed to play a crucial role in its biological activity. The presence of the acetamide group further enhances its interaction with biological targets.

The mechanism by which this compound exerts its effects involves interactions with specific enzymes and receptors. The nitrophenyl moiety can inhibit enzyme activity, while the piperidine ring may facilitate binding to various biological targets, influencing cellular processes such as apoptosis and inflammation .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

The compound exhibited bactericidal and fungicidal activities, effectively inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

In vitro studies have shown that this compound possesses notable anticancer properties. It has been tested against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results are summarized below:

Cell Line IC50 (µM) Comparison Drug IC50 (µM)
HepG26.19 ± 0.50Sorafenib9.18 ± 0.60
MCF-75.10 ± 0.40Doxorubicin39.72
HCT11610.00 ± 0.75--

The compound showed superior activity compared to standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Studies

A series of case studies have been conducted to evaluate the broader implications of using this compound in clinical settings:

  • Case Study on Antimicrobial Resistance : In a study addressing antimicrobial resistance, the compound was found effective against multi-drug resistant strains, showcasing its potential as an alternative therapeutic agent.
  • Case Study on Cancer Treatment : A preclinical trial involving animal models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide, and how can purity be validated?

  • Methodological Answer : A common approach involves condensation reactions between 4-nitrophenylpiperidine derivatives and activated acetamide precursors. For example, analogous piperidinylacetamide compounds are synthesized via nucleophilic substitution or ketone-amine coupling, followed by purification via column chromatography . Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess purity (>95%). Mass spectrometry (MS) further verifies molecular weight accuracy .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the piperidine ring conformation and nitrophenyl substitution pattern.
  • Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups (e.g., C=O stretch in acetamide at ~1650–1700 cm⁻¹) .
  • UV-Vis spectroscopy : Analyzes electronic transitions, particularly the nitro group’s absorption in the 250–400 nm range, critical for photochemical studies .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Conduct reactions in a fume hood to avoid inhalation of fine particles.
  • Follow emergency procedures for spills: Isolate the area, absorb with inert material, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

  • Methodological Answer :
  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for key steps like ketone-amine coupling .
  • Molecular dynamics simulations assess solvent effects and intermediate stability.
  • In silico reaction databases (e.g., PubChem reactivity data) guide solvent selection and catalyst design .

Q. How to resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :
  • Dose-response alignment : Ensure in vivo dosing matches in vitro effective concentrations (e.g., using pharmacokinetic modeling).
  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain efficacy disparities.
  • Receptor binding assays : Compare target affinity in isolated receptors (in vitro) versus whole-tissue models (ex vivo) .

Q. What strategies can elucidate the mechanism of action in neurological targets?

  • Methodological Answer :
  • Competitive radioligand binding assays : Use tritiated ligands (e.g., [³H]spiperone for dopamine receptors) to measure displacement by the compound.
  • Patch-clamp electrophysiology : Assess ion channel modulation in neuronal cell lines.
  • Molecular docking studies : Predict binding poses in homology models of target receptors (e.g., sigma-1 or NMDA receptors) .

Q. How to design impurity profiling studies for this compound under ICH guidelines?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base).
  • LC-MS impurity tracking : Compare degradation products against reference standards (e.g., nitro-reduction byproducts).
  • Quantitative NMR (qNMR) : Quantify major impurities using deuterated solvents and internal standards .

Q. What methodologies assess the compound’s pharmacokinetic properties and metabolic stability?

  • Methodological Answer :
  • In vitro hepatic microsomal assays : Measure CYP450-mediated metabolism using LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis to determine free fraction.
  • In vivo PK studies : Administer the compound to rodent models and collect plasma/tissue samples at timed intervals for bioavailability analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.